2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866725-41-9
VCID: VC4697145
InChI: InChI=1S/C26H23ClN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30)
SMILES: CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C
Molecular Formula: C26H23ClN2O4S
Molecular Weight: 494.99

2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

CAS No.: 866725-41-9

Cat. No.: VC4697145

Molecular Formula: C26H23ClN2O4S

Molecular Weight: 494.99

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide - 866725-41-9

Specification

CAS No. 866725-41-9
Molecular Formula C26H23ClN2O4S
Molecular Weight 494.99
IUPAC Name 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C26H23ClN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Standard InChI Key WPHFBAZVFUHXKM-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C

Introduction

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic molecule belonging to the quinoline derivative class. It features a quinoline core substituted with a chlorobenzenesulfonyl group, an ethyl group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.

Synthesis Methods

The synthesis of quinoline derivatives typically involves several key steps:

  • Preparation of the Quinoline Core: This can be achieved through methods like the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

  • Introduction of the Sulfonyl Group: Sulfonation reactions are used, where sulfonyl chlorides react with the quinoline derivative under controlled conditions.

  • Acylation with Acetamide: The final step involves the acylation of the quinoline-sulfonyl intermediate with an acetamide derivative, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Biological Activity and Applications

Quinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to inhibition of enzymatic activity or modulation of receptor activity.

PropertyValue
Molecular FormulaC26H23ClN2O4S (approx.)
Molecular WeightApproximately 480 g/mol
Biological ActivityPotential antimicrobial and anticancer properties

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